molecular formula C8H16ClN3 B2434891 1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1855907-30-0

1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B2434891
CAS RN: 1855907-30-0
M. Wt: 189.69
InChI Key: JPMFHNICWGRYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN3. It is also known by its CAS number 1855907-30-0 . This compound is a building block used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. The compound has a molecular weight of 189.68 . The SMILES string representation of the compound is CC1=NN(C=C1N)CC(C)C.Cl .


Physical And Chemical Properties Analysis

1-Isobutyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a solid compound . It has a molecular weight of 189.68 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

3-methyl-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-6(2)4-11-5-8(9)7(3)10-11;/h5-6H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMFHNICWGRYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.